molecular formula C8H18Cl2N2O B2364118 N-(piperidin-4-yl)propanamide dihydrochloride CAS No. 2126162-77-2

N-(piperidin-4-yl)propanamide dihydrochloride

Cat. No.: B2364118
CAS No.: 2126162-77-2
M. Wt: 229.15
InChI Key: MAFORPJQDOABQT-UHFFFAOYSA-N
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Description

N-(piperidin-4-yl)propanamide dihydrochloride: is a chemical compound with the molecular formula C8H18Cl2N2O. It is a derivative of piperidine, a heterocyclic amine, and is commonly used in various scientific research applications due to its unique chemical properties .

Mechanism of Action

Target of Action

N-(piperidin-4-yl)propanamide dihydrochloride is a compound that primarily targets the Hypoxia-inducible factor 1 (HIF-1) . HIF-1 is a transcription factor that plays a crucial role in cellular response to hypoxia, a condition where there is a decrease in the normal levels of tissue oxygenation .

Mode of Action

The compound interacts with its target, HIF-1, and acts as an activator . It induces the expression of HIF-1α protein and downstream target gene p21 . This interaction results in changes at the molecular level, affecting the cell’s response to hypoxic conditions .

Biochemical Pathways

The activation of HIF-1 by this compound affects several biochemical pathways. One of the key pathways influenced is the p53–p21 signaling pathway . Activation of this pathway promotes cell cycle arrest and apoptosis . The compound also upregulates the expression of cleaved caspase-3, a key enzyme involved in the execution-phase of cell apoptosis .

Result of Action

The activation of HIF-1 and the subsequent induction of the p53–p21 signaling pathway result in the promotion of tumor cell apoptosis . This means that the compound could potentially be used as a therapeutic agent in the treatment of certain types of cancer .

Action Environment

The action of this compound is influenced by the cellular environment. For instance, the compound’s efficacy in inducing apoptosis is particularly relevant in hypoxic conditions, which are commonly found in tumor microenvironments . .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(piperidin-4-yl)propanamide dihydrochloride typically involves the reaction of piperidine with propanoyl chloride under controlled conditions. The reaction is carried out in the presence of a suitable base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The product is then purified through recrystallization or other suitable methods .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: N-(piperidin-4-yl)propanamide dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum

Properties

IUPAC Name

N-piperidin-4-ylpropanamide;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O.2ClH/c1-2-8(11)10-7-3-5-9-6-4-7;;/h7,9H,2-6H2,1H3,(H,10,11);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAFORPJQDOABQT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1CCNCC1.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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